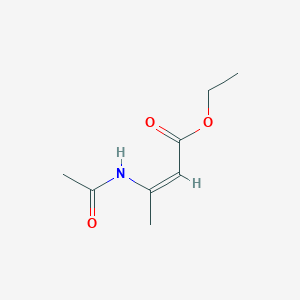

(Z)-Ethyl 3-acetamidobut-2-enoate

Description

Significance in Organic Synthesis and Medicinal Chemistry

The primary significance of (Z)-Ethyl 3-acetamidobut-2-enoate in organic synthesis and medicinal chemistry lies in its role as a precursor to chiral β-amino acids. Chiral β-amino acids are crucial building blocks for a wide array of biologically active compounds, including pharmaceuticals, peptides, and natural products. The synthesis of enantiomerically pure β-amino acids is a key step in the development of new therapeutic agents.

The acetamido group and the ethyl ester functionality in this compound also allow for its participation in various organic reactions, such as Michael additions and cyclocondensation reactions. These reactions are instrumental in the construction of nitrogen-containing heterocyclic compounds like pyrroles and pyridines, which are common scaffolds in many pharmaceutical drugs. Consequently, this compound serves as a valuable intermediate in the synthesis of potential kinase inhibitors and anti-inflammatory agents.

Role as a Prochiral Substrate for Chiral Molecule Synthesis

A central focus of the research on this compound is its application as a prochiral substrate in asymmetric catalysis, particularly in enantioselective hydrogenation. The carbon-carbon double bond in the molecule is prochiral, meaning it can be converted into a chiral center upon the addition of two different substituents, in this case, two hydrogen atoms.

The asymmetric hydrogenation of β-(acylamino)acrylates, such as this compound, is a highly effective method for producing chiral β-amino acid derivatives with high enantiomeric purity. This reaction typically employs a chiral transition metal complex, often with rhodium and a chiral bisphosphine ligand, as a catalyst.

Research has shown that the geometry of the substrate, i.e., whether it is the (Z) or (E) isomer, can significantly influence the efficiency and enantioselectivity of the hydrogenation reaction. Studies have demonstrated that Rh-bisphosphine complexes can effectively catalyze the hydrogenation of both (E)- and (Z)-isomeric ethyl 3-acetamidobutenoates nih.gov.

Interestingly, the (Z)-isomer has been shown to undergo hydrogenation with the same or even higher enantiomeric excess (ee) values compared to its (E)-counterpart under certain conditions nih.gov. The choice of solvent also plays a crucial role in the outcome of the reaction. For instance, while (E)-isomers are often hydrogenated more effectively in solvents like CH2Cl2, the (Z)-isomers have been found to be hydrogenated more efficiently in polar solvents such as methanol (B129727) (MeOH) nih.gov.

The following interactive data table summarizes the results from a study on the enantioselective hydrogenation of this compound using a Rh(I)-Me-BDPMI catalyst system, highlighting the effect of different solvents on the conversion and enantiomeric excess.

| Solvent | Conversion (%) | Enantiomeric Excess (ee %) |

| CH2Cl2 | >99 | 82.3 |

| THF | >99 | 86.5 |

| MeOH | >99 | 92.1 |

| i-PrOH | >99 | 90.5 |

Data sourced from studies on Rh-Me-BDPMI catalyzed hydrogenation of (Z)-beta-(acylamino)acrylates. nih.gov

These findings underscore the importance of this compound as a valuable prochiral substrate. The ability to fine-tune the reaction conditions, such as the choice of solvent and catalyst, allows for the highly selective synthesis of specific enantiomers of β-amino acids, which are indispensable for the advancement of medicinal chemistry and drug discovery.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (Z)-3-acetamidobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-4-12-8(11)5-6(2)9-7(3)10/h5H,4H2,1-3H3,(H,9,10)/b6-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBWGWPKGHGLOY-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C)\NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Z Ethyl 3 Acetamidobut 2 Enoate and Its Stereoisomers

Green Chemistry Approaches to Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds, aiming to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. The preparation of (Z)-ethyl 3-acetamidobut-2-enoate is amenable to such approaches, particularly through catalyst-free and microwave-assisted procedures.

Catalyst-Free and Solvent-Free Acetylation Procedures

The direct N-acylation of amines represents a straightforward and atom-economical route to amides. orientjchem.org This principle can be effectively applied to the synthesis of this compound from its corresponding amine precursor, ethyl 3-aminobut-2-enoate. One of the simplest and most environmentally friendly methods involves the reaction of the amine with an acylating agent, such as acetic anhydride (B1165640), under solvent-free and catalyst-free conditions. orientjchem.org

This method offers significant advantages by eliminating the need for potentially toxic solvents and catalysts, which simplifies the work-up procedure and reduces chemical waste. orientjchem.org The reaction is typically performed by mixing the neat reactants and stirring at room temperature. The inherent nucleophilicity of the amino group in ethyl 3-aminobut-2-enoate is sufficient to attack the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of the desired enamide. The primary byproduct of this reaction is acetic acid, which is relatively benign.

A representative procedure involves the dropwise addition of acetic anhydride to ethyl 3-aminobut-2-enoate, followed by stirring until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). The product can often be isolated in high purity by simple filtration or crystallization.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. rsc.orgumich.edutandfonline.com The synthesis of enamides and related enaminones can be significantly accelerated under microwave conditions. umich.eduresearchgate.net

In the context of synthesizing this compound, microwave-assisted acetylation of ethyl 3-aminobut-2-enoate offers a rapid and efficient alternative to conventional heating. The reaction can be conducted under solvent-free conditions, further enhancing its green credentials. umich.eduresearchgate.net The high efficiency of microwave heating is attributed to the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

A typical microwave-assisted protocol would involve placing a mixture of ethyl 3-aminobut-2-enoate and acetic anhydride in a microwave reactor and irradiating at a specific power and temperature for a short duration. The optimized conditions often result in a complete reaction within minutes, compared to hours required for conventional methods. rsc.org

Conventional Synthetic Routes and Optimization

While green chemistry approaches are highly desirable, conventional synthetic methods remain valuable and are often optimized for large-scale production and specific applications.

Acylation of Enaminones (e.g., Ethyl 3-aminobut-2-enoate)

The most common and direct method for the synthesis of this compound is the acylation of ethyl 3-aminobut-2-enoate. biosynth.comchembk.com This reaction involves the introduction of an acetyl group onto the nitrogen atom of the enamine. Acetic anhydride and acetyl chloride are the most frequently used acylating agents.

The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (acetic acid or hydrochloric acid). Common bases include pyridine (B92270), triethylamine, or even an excess of the starting amine. The choice of solvent can influence the reaction rate and selectivity, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being common choices.

Optimization of this reaction often involves screening different bases, solvents, and reaction temperatures to maximize the yield and purity of the desired product.

Regioselective N,C-Acylation Strategies

A potential complication in the acylation of enaminones is the possibility of C-acylation, where the acetyl group is introduced at the α-carbon of the enamine system. However, in the case of ethyl 3-aminobut-2-enoate, N-acylation is generally the favored pathway due to the higher nucleophilicity of the nitrogen atom compared to the α-carbon.

To ensure high regioselectivity for N-acylation, the reaction conditions can be controlled. For instance, using a non-nucleophilic base and a less reactive acylating agent can minimize the extent of C-acylation. The inherent electronic properties of the enamine system, where the nitrogen lone pair is in conjugation with the double bond and the ester group, also contribute to the preferential N-acylation.

Stereoselective Synthesis of (Z)- and (E)-Isomers

The stereochemistry of the double bond in ethyl 3-acetamidobut-2-enoate is a crucial aspect, with the (Z) and (E) isomers exhibiting different physical and chemical properties. The synthesis can be tailored to selectively produce one isomer over the other.

The thermodynamically more stable isomer of ethyl 3-aminobut-2-enoate is the (E)-isomer due to the trans arrangement of the amino and ester groups, which minimizes steric hindrance. nih.govfda.gov However, the (Z)-isomer of the acetylated product, this compound, can be stabilized by an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen of the ester group. researchgate.net

The stereochemical outcome of the acetylation of ethyl 3-aminobut-2-enoate can be influenced by the starting material's stereochemistry and the reaction conditions. Starting with the (Z)-isomer of ethyl 3-aminobut-2-enoate would likely lead to the (Z)-enamide. sigmaaldrich.com Furthermore, palladium-catalyzed oxidative amidation reactions have been shown to favor the formation of Z-enamides from primary amides, a principle that could be extended to this synthesis. researchgate.net The formation of the thermodynamically disfavored Z-isomer is often attributed to the stabilizing effect of the intramolecular hydrogen bond. researchgate.net

| Synthetic Approach | Key Features | Typical Conditions | Advantages | Reference(s) |

| Catalyst-Free Acetylation | Solvent-free, no catalyst | Neat mixture of ethyl 3-aminobut-2-enoate and acetic anhydride at room temperature. | Environmentally friendly, simple work-up, high atom economy. | orientjchem.org |

| Microwave-Assisted Synthesis | Rapid heating, short reaction times | Microwave irradiation of reactants, often solvent-free. | Increased reaction rates, higher yields, energy efficient. | rsc.orgumich.eduresearchgate.net |

| Conventional Acylation | Use of acylating agents and bases | Ethyl 3-aminobut-2-enoate, acetic anhydride/acetyl chloride, and a base in an aprotic solvent. | Well-established, scalable. | biosynth.comchembk.com |

| Stereoselective Synthesis | Control of isomeric outcome | Starting with (Z)-ethyl 3-aminobut-2-enoate; conditions promoting intramolecular hydrogen bonding. | Access to specific stereoisomers for targeted applications. | researchgate.netsigmaaldrich.com |

Chemical Reactivity and Mechanistic Investigations of Z Ethyl 3 Acetamidobut 2 Enoate

Asymmetric Hydrogenation Reactions

The asymmetric hydrogenation of enamides, including (Z)-Ethyl 3-acetamidobut-2-enoate, is a cornerstone of modern synthetic chemistry for the production of chiral amines and their derivatives. This transformation relies on the use of chiral transition metal catalysts to achieve high levels of enantioselectivity.

Catalytic Systems and Chiral Ligand Design (e.g., Rhodium- and Iridium-based Catalysts, P-stereogenic Diphosphine Ligands)

Rhodium- and iridium-based catalysts are prominently used for the asymmetric hydrogenation of enamides. ajchem-b.com These metal centers, when coordinated with chiral diphosphine ligands, create a chiral environment that directs the approach of the substrate and the delivery of hydrogen, leading to the preferential formation of one enantiomer.

A significant advancement in this field has been the development of P-stereogenic diphosphine ligands, where the chirality resides on the phosphorus atom itself. nih.gov These ligands, such as DIPAMP and QuinoxP*, have proven to be highly effective in rhodium-catalyzed asymmetric hydrogenations. The proximity of the stereogenic center to the metal center in P-stereogenic ligands often leads to high levels of enantiomeric excess (ee). acs.org The design of these ligands is crucial, with factors such as conformational rigidity and the electronic properties of the substituents on the phosphorus atoms playing a key role in their efficacy. nih.gov

Below is a table summarizing representative catalytic systems used in the asymmetric hydrogenation of enamides and related substrates.

| Catalyst Metal | Chiral Ligand Type | Example Ligand(s) | Substrate Class | Typical Enantioselectivity |

| Rhodium | P-stereogenic Diphosphine | DIPAMP, QuinoxP* | Enamides, Dehydroamino acids | High to Excellent (>95% ee) |

| Rhodium | C2-symmetric Diphosphine | DuPhos, BPE | Enamides, Dehydroamino acids | Excellent (>99% ee) |

| Iridium | N,P Ligands | Phox | Unfunctionalized Olefins | High to Excellent |

| Rhodium | Phosphine-Phosphite | --- | α-dehydroamino acid derivatives | Up to >99% ee |

Influence of Ligand Stereochemistry and Chelate Conformation on Enantioselectivity

The stereochemistry of the chiral ligand is the primary determinant of enantioselectivity in asymmetric hydrogenation. The spatial arrangement of the substituents on the ligand creates a chiral pocket around the metal center. This steric environment dictates the preferred binding orientation of the prochiral enamide substrate. The quadrant model is a useful conceptual tool for predicting the outcome of these reactions. wikipedia.org In this model, the chiral ligand creates "blocked" and "open" quadrants around the metal. The substrate will preferentially bind in a way that minimizes steric interactions, placing its larger substituents in the open quadrants, thus exposing one face of the double bond to hydrogenation. wikipedia.org

The conformation of the chelate ring formed by the diphosphine ligand and the metal is also a critical factor. unideb.hu A rigid chelate ring helps to maintain a well-defined chiral environment, which is essential for high enantioselectivity. The bite angle of the diphosphine ligand, which is the P-M-P angle, influences the geometry of the catalyst and, consequently, its activity and selectivity. unideb.hu

Mechanistic Elucidation of Hydrogenation Pathways (e.g., Hydride Addition, Olefin Binding)

The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides has been extensively studied, with two primary pathways being proposed: the "unsaturated route" and the "dihydride route". acs.orgresearchgate.net

The unsaturated route , first proposed by Halpern and Brown, involves the initial coordination of the enamide's carbon-carbon double bond and the amide carbonyl group to the rhodium catalyst. acs.orgresearchgate.net This is followed by the oxidative addition of molecular hydrogen to the rhodium center. The subsequent steps involve the migratory insertion of one of the hydride ligands to the coordinated olefin and then reductive elimination to afford the hydrogenated product and regenerate the catalyst. researchgate.net

In the dihydride route , the rhodium catalyst first reacts with hydrogen to form a dihydride complex. The enamide then coordinates to this dihydride species, followed by migratory insertion and reductive elimination. The operative pathway can depend on the specific ligand and substrate. More electron-rich phosphine (B1218219) ligands tend to favor the dihydride pathway. uit.no

Regardless of the specific pathway, the key steps of olefin binding and hydride addition are central to the catalytic cycle. The enantioselectivity is determined at the stage of either the initial substrate binding or the subsequent migratory insertion step, where the chiral ligand environment dictates the facial selectivity of the hydride transfer.

Enamide Reactivity and Transformations

Beyond asymmetric hydrogenation, the enamide functionality in this compound makes it a versatile building block in organic synthesis.

Role as Stable Enamine Surrogates in Organic Reactions

This compound and related β-enamino esters can be considered as stable surrogates for enamines. researchgate.net The conjugated system, involving the lone pair on the nitrogen, the C=C double bond, and the ester carbonyl, results in a molecule with both nucleophilic and electrophilic character. researchgate.net They are valuable intermediates for the synthesis of a wide range of nitrogen-containing compounds. researchgate.net

The nucleophilicity at the α-carbon allows for reactions with various electrophiles. Conversely, the electrophilicity of the β-carbon makes it susceptible to attack by nucleophiles, particularly in conjugate addition reactions. This dual reactivity makes them powerful tools in the synthesis of complex molecules and heterocyclic systems. researchgate.net

Intramolecular Cyclization and Sigmatropic Rearrangement Studies

The reactivity of β-enamino esters lends itself to intramolecular cyclization reactions to form various heterocyclic structures. While specific studies on the intramolecular cyclization of this compound are not prevalent, analogous systems undergo cyclization to form β-lactams, cyclic β-amino acids, and other nitrogen-containing rings. nih.govacs.org These transformations often proceed via the formation of an enolate followed by intramolecular attack on an electrophilic center within the same molecule. acs.org

Enamides are also known to undergo sigmatropic rearrangements. A sigmatropic reaction is a concerted pericyclic reaction where a sigma bond migrates across a pi system. wikipedia.org While specific examples involving this compound are not widely reported, the enamide scaffold is capable of participating in such rearrangements, for instance, nih.govnih.gov-sigmatropic rearrangements of N-(acyloxy)enamides have been documented. rsc.org The potential for such rearrangements adds another dimension to the synthetic utility of this class of compounds.

Comparative Reactivity Profiles with Structurally Related Compounds

The reactivity of this compound is intrinsically linked to its molecular structure, particularly the interplay of the enamine and α,β-unsaturated ester functionalities. To understand its chemical behavior, it is crucial to compare its reactivity with structurally related compounds. These comparisons shed light on the influence of stereochemistry, the nature of the N-acyl group, and the ester moiety on the outcomes of various reactions.

The presence of the electron-withdrawing N-acyl group in enamides modulates their reactivity compared to simple enamines. While enamines are generally strong nucleophiles, the N-acyl group in enamides tempers this nucleophilicity, enhancing their stability and influencing their reaction pathways.

Influence of Stereochemistry: (Z)- vs. (E)-Isomers

The geometric configuration around the carbon-carbon double bond plays a significant role in the reactivity of ethyl 3-acetamidobut-2-enoate. The (Z)-isomer, with the acetamido and ester groups on the same side of the double bond, can exhibit different reactivity compared to the (E)-isomer. This difference can be attributed to steric hindrance and the potential for intramolecular interactions. For instance, in reactions such as cycloadditions or Michael additions, the approach of a reactant to the β-carbon can be sterically hindered by the bulky acetamido group in the (Z)-isomer, potentially leading to lower reaction rates or different product distributions compared to the less hindered (E)-isomer.

Influence of the N-Acyl Group

The nature of the N-acyl substituent significantly impacts the electronic properties and, consequently, the reactivity of the enamine system. A comparison between this compound (with an N-acetyl group) and its N-formyl analog, (Z)-Ethyl 3-formamidobut-2-enoate, reveals the electronic effect of the alkyl group on the acyl moiety. The methyl group in the acetyl substituent is electron-donating compared to the hydrogen in the formyl group. This subtle electronic difference can alter the nucleophilicity of the β-carbon and the nitrogen atom, which in turn can affect the rates and yields of reactions.

In electrophilic addition reactions, a more electron-donating N-acyl group might slightly increase the electron density of the enamine system, potentially leading to enhanced reactivity. Conversely, in reactions where the enamide acts as a nucleophile, the steric bulk of the N-acyl group can also play a deciding role.

Influence of the Ester Group

The ester group also exerts an electronic influence on the reactivity of the molecule. Comparing this compound with its methyl ester counterpart, (Z)-Methyl 3-acetamidobut-2-enoate, allows for an assessment of the ester's role. While both ethyl and methyl esters are electron-withdrawing, their steric profiles and subtle electronic differences can lead to variations in reaction outcomes. For example, in reactions involving nucleophilic attack at the ester carbonyl, the ethyl group may present slightly more steric hindrance than a methyl group.

The following table summarizes the expected qualitative reactivity differences in a Michael addition reaction based on the structural variations discussed. The reactivity is considered in terms of the rate of reaction with a given Michael acceptor under identical conditions.

| Compound | Structural Variation from this compound | Expected Relative Reactivity in Michael Addition | Rationale |

|---|---|---|---|

| (E)-Ethyl 3-acetamidobut-2-enoate | Stereoisomer | Potentially Higher | Reduced steric hindrance at the β-carbon allows for easier nucleophilic attack. |

| (Z)-Ethyl 3-formamidobut-2-enoate | Different N-Acyl Group (N-formyl) | Potentially Lower | The formyl group is slightly more electron-withdrawing than the acetyl group, reducing the nucleophilicity of the β-carbon. |

| (Z)-Methyl 3-acetamidobut-2-enoate | Different Ester Group (Methyl ester) | Similar to Slightly Higher | The electronic effects of methyl and ethyl esters are similar, but the smaller size of the methyl group might lead to slightly faster reaction rates in some cases. |

It is important to note that these are generalized predictions, and the actual observed reactivity can be highly dependent on the specific reaction conditions, including the choice of reactants, catalysts, and solvents. Detailed kinetic studies are necessary to provide quantitative comparisons of the reactivity profiles of these structurally related compounds.

Advanced Spectroscopic and Computational Analysis of Z Ethyl 3 Acetamidobut 2 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and mechanistic study of organic molecules. For a compound like (Z)-Ethyl 3-acetamidobut-2-enoate, with its potential for stereoisomerism and complex reaction pathways, advanced NMR techniques are particularly revealing.

Parahydrogen-Induced Hyperpolarization (PHIP) NMR for Enantioselectivity and Chirality Assignment

Parahydrogen-Induced Hyperpolarization (PHIP) is a powerful technique that can enhance NMR signal intensities by several orders of magnitude, enabling the study of reaction mechanisms and the determination of enantioselectivity in asymmetric hydrogenations. While direct studies on this compound using PHIP are not extensively documented in the reviewed literature, the principles of this technique are well-established for similar prochiral substrates.

The application of PHIP to the hydrogenation of a prochiral enamide like this compound would involve the use of a chiral catalyst. The addition of parahydrogen across the double bond would generate a chiral product, and the resulting hyperpolarized NMR signals of the product's protons could be analyzed to determine the enantiomeric excess of the reaction. The distinct patterns of hyperpolarization in the NMR spectra of the diastereomeric intermediates formed during the reaction can be correlated with the absolute configuration of the final product, thus allowing for chirality assignment.

Future research employing PHIP-NMR on the asymmetric hydrogenation of this compound could provide valuable insights into the efficiency and mechanism of chiral catalysts for the synthesis of optically active amino acid precursors.

Advanced NMR Techniques for Isomeric Differentiation

The differentiation between the (Z) and (E) isomers of ethyl 3-acetamidobut-2-enoate is crucial for understanding its reactivity and for quality control in its synthesis. Advanced NMR techniques, such as the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, are instrumental in this regard.

For similar unsaturated systems, the magnitude of the three-bond carbon-proton coupling constant (³JC,H) across the double bond can be a reliable indicator of stereochemistry. It has been observed that the ³JC,H value is generally smaller for a cis (Z) configuration and larger for a trans (E) configuration. ipb.pt

Furthermore, two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive proof of isomeric identity. For the (Z)-isomer, a NOE correlation would be expected between the vinyl proton and the protons of the acetyl group or the NH proton, depending on the conformational preference. Conversely, in the (E)-isomer, such a correlation would be absent or significantly weaker. These NOE effects are critical for the unambiguous assignment of the stereochemistry. ipb.pt

Table 1: Expected NMR Data for Isomeric Differentiation of Ethyl 3-acetamidobut-2-enoate

| NMR Parameter | Expected Value for (Z)-Isomer | Expected Value for (E)-Isomer | Rationale |

| ³JC,H (across C=C) | Smaller | Larger | Dependence of coupling constant on the dihedral angle. ipb.pt |

| NOE | Present between vinyl H and amide/acetyl protons | Absent or weak between vinyl H and amide/acetyl protons | Proximity of protons in the (Z) configuration. ipb.pt |

Theoretical and Computational Chemistry Studies

Theoretical and computational methods provide a powerful complement to experimental techniques by offering detailed insights into the electronic structure, stability, and reactivity of molecules at an atomic level.

Density Functional Theory (DFT) Calculations for Structural and Mechanistic Assignments

Density Functional Theory (DFT) has become a standard computational tool for predicting the geometries, energies, and spectroscopic properties of organic molecules. For this compound, DFT calculations could be employed to:

Determine the most stable conformation: By calculating the relative energies of different conformers, the most stable three-dimensional structure of the molecule can be predicted.

Predict NMR chemical shifts: Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra.

Investigate reaction mechanisms: DFT can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This would be particularly useful for understanding the mechanisms of reactions involving this compound, such as its hydrogenation or cycloaddition reactions.

While specific DFT studies on this compound are not prevalent in the searched literature, the application of DFT to similar enamide systems has proven to be highly valuable for understanding their chemical behavior.

Molecular Electron Density Theory (MEDT) Applications in Reaction Mechanisms

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for understanding chemical reactivity, with a focus on the changes in electron density during a chemical reaction. MEDT has been successfully applied to explain the mechanisms of various organic reactions, including cycloadditions.

Enamides are known to participate in cycloaddition reactions, and their reactivity can be analyzed within the framework of MEDT. The theory would allow for the classification of the reaction as either having a high polar character or a more covalent nature by analyzing the global electron density transfer at the transition state. This understanding is critical for predicting the feasibility and outcome of cycloaddition reactions involving this compound.

Although direct MEDT studies on this specific compound are yet to be reported, the theory provides a robust platform for future investigations into its reactivity in pericyclic reactions.

Derivatives, Analogues, and Structural Modifications of Z Ethyl 3 Acetamidobut 2 Enoate

Synthesis and Reactivity of Related α,β-Dehydroamino Acid Derivatives

The synthesis of peptides containing α,β-dehydroamino acid (ΔAA) residues, such as derivatives of (Z)-ethyl 3-acetamidobut-2-enoate, is a significant area of chemical research. A key strategy in this field aims to streamline the synthesis process by generating the crucial alkene moiety after the precursor amino acid has been incorporated into a peptide chain. nih.gov This approach avoids the need to create ΔAA-containing azlactone dipeptides, which can be a cumbersome step. nih.gov

One effective method for creating Z-dehydroaminobutyric acid (Z-ΔAbu), a close relative of the title compound, is through the dehydration of a threonine (Thr) residue within a peptide, facilitated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and copper(I) chloride (CuCl). nih.gov However, the synthesis of bulkier ΔAAs like dehydrovaline (ΔVal) is more complex and can be complicated by the formation of oxazoline (B21484) byproducts. nih.gov

Alternative strategies for synthesizing peptides with ΔAA residues include the elimination of a β-sulfonium or a β-hydroxyamino acid that is already part of a peptide. byu.edu This method bypasses the often slow and low-yielding steps associated with azlactone-dipeptide dehydration and subsequent amidation/ring-opening reactions. byu.edu The reactivity of these dehydroamino acid derivatives is notable; for instance, they are known to enhance the proteolytic stability of peptides, making them valuable in the development of peptide-based pharmaceuticals. nih.gov The rigidity conferred by the α,β-double bond can influence peptide conformation, favoring structures like β-hairpins or 3₁₀-helices. byu.edu

Table 1: Synthetic Strategies for α,β-Dehydroamino Acid Derivatives

| Strategy | Description | Target Residue(s) | Advantages | Challenges |

|---|---|---|---|---|

| Dehydration of β-Hydroxy Amino Acids | Elimination of a hydroxyl group from a precursor like threonine within a peptide chain using reagents such as EDC/CuCl. nih.gov | Z-ΔAbu nih.gov | Streamlines synthesis by avoiding azlactone intermediates. nih.gov | Can be challenging for residues larger than threonine. nih.gov |

| Elimination from β-Sulfonium/β-OHAA | Generation of the double bond via elimination from a β-sulfonium or β-hydroxyamino acid embedded in a peptide. byu.edu | ΔAbu, ΔVal, ΔPhe byu.edu | Bypasses sluggish azlactone-related steps. byu.edu | Potential for side reactions and incomplete conversion. |

| DAST-promoted Dehydration | Use of diethylaminosulfur trifluoride (DAST) to promote dehydration of β-hydroxyvaline derivatives. nih.gov | ΔVal nih.gov | An alternative for bulkier residues. nih.gov | Competitive formation of oxazoline byproducts. nih.gov |

| DBU-triggered Elimination | Elimination from sulfonium (B1226848) ions derived from penicillamine (B1679230) using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov | ΔVal nih.gov | Another route for bulky residue synthesis. nih.gov | Also faces issues with oxazoline byproduct formation. nih.gov |

Stereochemical Considerations in Analogous Compounds (e.g., Methyl 3-acetamidobut-2-enoate)

The stereochemistry of α,β-dehydroamino acid esters is a critical aspect of their structure and function. In analogous compounds like methyl 3-aminobut-2-enoate, the molecule is nearly planar. researchgate.net This planarity is a key structural feature. An intramolecular N—H···O hydrogen bond often forms, creating an S(6) ring motif. researchgate.net This hydrogen bonding contributes to the stability of the planar conformation.

In the synthesis of related compounds, such as the Wittig reaction of phosphonate (B1237965) esters derived from methyl 4-bromo-3-methylbut-2-enoate, the stereochemistry of the starting material can be influential. However, treatment with a base can lead to rapid equilibration between the (Z) and (E) isomers, which can affect the stereochemical outcome of the final product. researchgate.net

Table 2: Crystallographic Data for Methyl 3-aminobut-2-enoate

| Parameter | Value |

|---|---|

| Formula | C₅H₉NO₂ researchgate.net |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/c researchgate.net |

| a (Å) | 8.3020 (12) researchgate.net |

| b (Å) | 9.7232 (14) researchgate.net |

| c (Å) | 7.665 (1) researchgate.net |

| β (˚) | 97.855 (13) researchgate.net |

| V (ų) | 612.93 (15) researchgate.net |

| Z | 4 researchgate.net |

Data from a single-crystal X-ray study at T = 113 K. researchgate.net

Structural and Functional Comparison with Other Acrylates and Enaminones

This compound can be classified as both an acrylate (B77674) derivative and an enaminone. This dual character provides a basis for structural and functional comparison with simpler members of these classes.

Comparison with Acrylates: Structurally, the core of an acrylate is the C=C-C=O system. In this compound, the presence of the acetamido group at the β-position significantly influences the electronic properties of the double bond compared to a simple acrylate like ethyl acrylate. This substitution makes the double bond more electron-rich and alters its reactivity towards nucleophiles and in cycloaddition reactions.

Comparison with Enaminones: Enaminones are characterized by the N-C=C-C=O functionality. This compound is a classic example of an N-acylated enaminone. Simple β-enamino esters, like methyl 3-aminocrotonate, share the same fundamental structure. researchgate.net A key feature of these molecules is the intramolecular hydrogen bond between the amino proton and the carbonyl oxygen, which contributes to the planarity and stability of the (Z)-isomer. researchgate.net This delocalized system results in a C=C bond that is slightly longer than a typical double bond and a C-N bond that is shorter than a typical single bond. researchgate.net

Functionally, the presence of the α,β-dehydroamino acid moiety in natural products often confers significant biological activity, including antibiotic, antifungal, and antitumor properties. nih.gov This is a key distinction from many simpler acrylates and enaminones, which primarily serve as versatile synthetic intermediates. The rigidity and specific stereochemistry of dehydroamino acid derivatives are often crucial for their biological function, a level of structural sophistication not always present in simpler acrylates. nih.govbyu.edu

Table 3: Structural and Functional Comparison

| Compound Class | Key Structural Feature | Typical Functionality | Comparison to this compound |

|---|---|---|---|

| Acrylates | C=C-C=O | Monomers for polymerization, Michael acceptors. | The β-acetamido group in the title compound modifies the electronic nature and reactivity of the acrylate system. |

| Enaminones | N-C=C-C=O | Versatile synthetic intermediates, building blocks for heterocycles. | The title compound is an N-acylated enaminone. Its properties are influenced by the intramolecular H-bond and conjugation seen in this class. |

| α,β-Dehydroamino Acid Esters | R-C(NHR')=C(R'')-COOR''' | Constituents of biologically active peptides, chiral synthons. nih.gov | This is the specific class for the title compound, highlighting its role in peptide chemistry and its potential for biological activity. |

Applications in Complex Organic Synthesis and Building Block Utility

Precursor in Chiral Amino Acid and Peptide Synthesis

The synthesis of chiral α- and β-amino acids is of significant interest due to their role as fundamental components of peptides and proteins, as well as their use in the development of peptidomimetics and other biologically active molecules. While β-amino acids are less common in nature compared to their α-amino acid counterparts, they are found in some natural products and are key components of various pharmaceuticals. mit.edu Peptides composed of β-amino acids, for instance, exhibit notable resistance to enzymatic degradation, making them attractive for therapeutic applications. mit.edu

(Z)-Ethyl 3-acetamidobut-2-enoate is a potential precursor for the synthesis of chiral β-amino acids. The core challenge in this transformation is the introduction of chirality in a controlled manner. One of the most powerful methods for achieving this is through asymmetric hydrogenation of the carbon-carbon double bond of the enamide. This reaction, typically catalyzed by a chiral transition metal complex, can lead to the formation of one enantiomer of the corresponding β-amino ester in high excess.

| Precursor | Potential Chiral Product |

| This compound | Ethyl 3-acetamidobutanoate |

The resulting chiral β-amino ester can then be used as a building block in the synthesis of peptides and other complex molecules. The use of biocatalysts, such as amidohydrolases, represents another potential route for the stereoselective synthesis of β-amino acids from their N-acetylated ester derivatives. google.com

Intermediate in the Production of Chiral Pharmaceutical Compounds

Chiral intermediates are crucial in the pharmaceutical industry, as the biological activity of a drug is often dependent on its stereochemistry. The synthesis of enantiomerically pure drugs is therefore a major focus of pharmaceutical research and development. Molecules like this compound, which can be converted into chiral building blocks, are valuable in this context.

The β-amino acid moiety, which can be potentially synthesized from this compound, is a key structural feature in a number of pharmaceutical compounds. For example, β-amino acids are integral components of β-lactam antibiotics, one of the most important classes of antibacterial agents. mit.edu They are also found in HIV-protease inhibitors and other enzyme inhibitors. google.com

The general strategy involves the synthesis of a chiral β-amino acid derivative from a precursor like this compound, followed by its incorporation into the final drug molecule. Asymmetric hydrogenation is a key technology in this field, allowing for the production of chiral intermediates with high enantiomeric purity. google.com

| Drug Class | Relevance of Chiral β-Amino Acid Moiety |

| β-Lactam Antibiotics | Core structural component |

| HIV-Protease Inhibitors | Key pharmacophoric element |

| Anticancer Agents (e.g., Taxol) | Essential for biological activity mit.edu |

Utility as a Building Block for Nitrogen-Containing Heterocycles

This compound is a highly effective building block for the synthesis of various nitrogen-containing heterocyclic compounds. These ring systems are ubiquitous in medicinal chemistry and are found in a vast array of drugs with diverse therapeutic applications.

One of the most prominent applications of this compound is in the synthesis of pyrimidine (B1678525) derivatives. Pyrimidines are a class of heterocyclic compounds that form the basis of the nucleobases uracil, thymine, and cytosine. Substituted pyrimidines exhibit a wide range of biological activities and are found in many pharmaceuticals.

The synthesis of pyridopyrimidines, which are fused heterocyclic systems containing both a pyridine (B92270) and a pyrimidine ring, is another important application. nih.govresearchgate.net These compounds are of significant interest in drug discovery, with derivatives showing promise as kinase inhibitors for the treatment of cancer. nih.gov

The general approach to synthesizing these heterocycles involves a cyclocondensation reaction, where the enamide and ester functionalities of this compound react with a suitable binucleophile to form the heterocyclic ring. For example, reaction with an amidine can lead to the formation of a pyrimidine ring.

| Heterocyclic System | Synthetic Utility |

| Pyrimidines | Antiviral, antibacterial, and anticancer agents |

| Pyridopyrimidines | Kinase inhibitors, anticancer agents nih.gov |

| Thiazines | Potential for various biological activities |

The synthesis of 3,4-dihydropyrimidin-2(1H)-ones via a Biginelli-type reaction is a notable example. In this multicomponent reaction, an enamide like this compound can react with an aldehyde and a urea (B33335) or thiourea (B124793) derivative to furnish the dihydropyrimidine (B8664642) core, a scaffold found in calcium channel blockers and other therapeutic agents.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Stereoselectivity

The asymmetric hydrogenation of (Z)-Ethyl 3-acetamidobut-2-enoate and related enamides is a cornerstone for producing chiral β-amino acids. While significant progress has been made with transition-metal catalysts, particularly those based on rhodium, ruthenium, and iridium, the quest for catalysts with improved stereoselectivity, broader substrate scope, and milder reaction conditions is a major driver of current research. nsf.govresearchgate.net

Future advancements are anticipated in several key areas:

Advanced Transition-Metal Catalysis: Research is moving beyond well-established catalysts to explore complexes of earth-abundant and less toxic metals like cobalt and nickel. researchgate.net The development of novel chiral ligands, including P-chiral bisphosphorus ligands, is crucial for achieving high enantioselectivity. nih.gov These new catalytic systems aim to overcome the limitations of existing methods, such as the need for high catalyst loadings or harsh reaction conditions.

Organocatalysis: Metal-free organocatalysis has emerged as a powerful tool in asymmetric synthesis. frontiersin.orgnih.gov For the synthesis of chiral molecules derived from this compound, future research will likely focus on the design and application of novel chiral Brønsted acids, cinchona alkaloids, and other organocatalysts. nih.gov These catalysts offer the advantages of being less sensitive to air and moisture and avoiding toxic metal residues in the final products.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering unparalleled stereoselectivity and mild reaction conditions. engconfintl.org Ene-reductases, for instance, are capable of the asymmetric reduction of α,β-unsaturated compounds and present a green alternative to chemical methods. researchgate.net Future work will likely involve the discovery and engineering of novel enzymes, such as nitrene transferases, for the direct and enantioselective synthesis of α-amino esters and their derivatives from precursors like this compound. nih.govnih.gov

Exploration of New Reactivity Pathways and Synthetic Transformations

While asymmetric hydrogenation is a well-trodden path, researchers are actively exploring new ways to utilize the reactivity of the C=C double bond and other functional groups in this compound. This opens up avenues for the synthesis of a wider range of complex and valuable molecules.

Emerging areas of exploration include:

C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for forming new chemical bonds. nih.govrsc.orgacs.org Recent advances in photoredox catalysis are enabling the C-H functionalization of enamides under mild conditions. researchgate.net Future research is expected to apply these methods to this compound, allowing for the introduction of various functional groups at the β-position and expanding its synthetic utility.

Cycloaddition Reactions: Cycloaddition reactions are powerful tools for the construction of cyclic compounds. youtube.comyoutube.comyoutube.com The enamide moiety in this compound can potentially participate in various cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, to generate complex heterocyclic structures. The development of stereoselective cycloaddition protocols will be a key focus of future research in this area.

Asymmetric Reductive Hydroformylation: This reaction allows for the one-step synthesis of chiral 1,3-amino alcohols from enamides, which are important building blocks for pharmaceuticals. nih.gov The development of highly regioselective and enantioselective catalysts for the reductive hydroformylation of α-substituted enamides like this compound presents a significant challenge and a promising area for future investigation. nih.gov

Integration with Advanced Characterization Techniques for Real-Time Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts and processes. The integration of advanced analytical techniques for real-time monitoring of reactions is a key trend that will significantly impact future research on this compound.

Key techniques and their future applications include:

In-situ and Online NMR Spectroscopy: Benchtop and high-field NMR spectroscopy are powerful tools for monitoring reaction progress in real-time. magritek.comresearchgate.netyoutube.com This allows for the identification of reaction intermediates, the determination of reaction kinetics, and a deeper understanding of the catalytic cycle. researchgate.netacs.orgmpg.de Future studies will increasingly employ these techniques to unravel the complex mechanisms of asymmetric reactions involving this compound.

Freeze-Quench EPR Spectroscopy: For reactions involving paramagnetic species, such as those catalyzed by cobalt complexes, in-situ freeze-quench electron paramagnetic resonance (EPR) spectroscopy can provide valuable insights into the catalyst's resting state and the nature of intermediates. nsf.govresearchgate.net

Kinetic Analysis and Computational Modeling: Detailed kinetic studies, such as reaction-progress kinetic analysis, combined with quantum mechanical models, can provide a comprehensive understanding of the catalytic cycle and the factors that control stereoselectivity. researchgate.netacs.org The application of these methods will be instrumental in optimizing existing catalytic systems and designing new ones for reactions of this compound.

Q & A

Q. What are the optimal synthetic routes for (Z)-Ethyl 3-acetamidobut-2-enoate, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves aza-Michael addition or condensation reactions under controlled conditions. Key considerations include:

- Catalyst selection : Use of chiral catalysts (e.g., organocatalysts) to favor the Z-isomer.

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 0–25°C minimize side reactions.

- Purification : Column chromatography with silica gel or recrystallization from ethyl acetate/hexane mixtures improves purity.

- Monitoring : TLC and HPLC with chiral columns verify stereochemical integrity .

Table 1 : Comparison of Synthetic Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Z/E Ratio |

|---|---|---|---|---|

| L-Proline | DMF | 25 | 68 | 92:8 |

| No Catalyst | Ethanol | 40 | 45 | 65:35 |

| Chiral Cu(II) | THF | 0 | 78 | 95:5 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : NMR shows distinct vinyl proton signals (Z-isomer: δ 5.2–5.4 ppm; E-isomer: δ 6.0–6.2 ppm). NMR confirms the acetamido carbonyl (δ 170–175 ppm) .

- IR : Stretching vibrations for amide (1650–1680 cm) and ester (1730–1750 cm) groups .

- X-ray crystallography : Resolves absolute configuration; SHELX programs refine hydrogen-bonding networks (e.g., N–H···O interactions) .

Advanced Research Questions

Q. How can contradictions between experimental and computational NMR chemical shifts be resolved for this compound?

- Methodological Answer :

- Step 1 : Validate computational models (e.g., DFT with B3LYP/6-311++G** basis set) against high-resolution experimental data.

- Step 2 : Use 2D NMR (COSY, HSQC) to resolve signal overlap and confirm assignments.

- Step 3 : Analyze solvent effects in simulations; DMSO or chloroform solvation models improve accuracy .

Example : Discrepancies in vinyl proton shifts may arise from solvent polarity or conformational flexibility. Hybrid QM/MM simulations account for dynamic effects .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they influence solubility?

- Methodological Answer :

- Graph-set analysis (via Mercury or OLEX2) identifies hydrogen-bonding motifs (e.g., patterns from N–H···O bonds).

- Hirshfeld surface analysis quantifies contact contributions (e.g., H···H, C···O).

- Solubility prediction : Stronger H-bonding networks reduce solubility in non-polar solvents. Cocrystallization with succinic acid improves aqueous solubility .

Q. What mechanistic insights explain the compound’s reactivity in enantioselective transformations?

- Methodological Answer :

- Kinetic studies : Monitor reaction progress via in-situ IR or UV-Vis spectroscopy.

- Isotope labeling : -labeling tracks amide group participation in transition states.

- DFT calculations : Identify rate-determining steps (e.g., nucleophilic attack on the α,β-unsaturated ester) .

Table 2 : Activation Energies for Key Steps

| Reaction Step | ΔG‡ (kcal/mol) |

|---|---|

| Enolate formation | 12.3 |

| Aza-Michael addition | 8.7 |

| Proton transfer | 5.1 |

Data Analysis & Validation

Q. How should researchers address variability in reported melting points for this compound?

- Methodological Answer :

- Purity assessment : Use DSC (Differential Scanning Calorimetry) to detect eutectic mixtures.

- Crystallization conditions : Slow cooling rates yield larger, purer crystals.

- Literature cross-check : Compare data from peer-reviewed journals (e.g., J. Org. Chem.) over commercial databases .

Q. What strategies optimize the compound’s stability in long-term storage for pharmacological studies?

- Methodological Answer :

- Degradation analysis : Accelerated stability studies (40°C/75% RH) identify hydrolysis pathways.

- Formulation : Lyophilization with cyclodextrins or storage under argon atmosphere prevents oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.